molecular formula C24H23N3O3S B3298736 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 898372-30-0

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3298736
CAS No.: 898372-30-0
M. Wt: 433.5 g/mol
InChI Key: FAWASOVSZGQRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 5 and 4. The benzamide moiety is further modified with 3,4-dimethoxy substituents and an N-linked pyridin-3-ylmethyl group.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-10-19-22(11-16(15)2)31-24(26-19)27(14-17-6-5-9-25-13-17)23(28)18-7-8-20(29-3)21(12-18)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWASOVSZGQRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent . The process involves the formation of an amide bond between the benzothiazole moiety and the benzamide derivative.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization . These methods are designed to enhance yield and reduce reaction times, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the benzothiazole ring, often facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes . The compound’s ability to bind to these targets can disrupt cellular functions, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight Key Spectral Data (NMR, MS) Bioactivity Notes Reference
Target Compound : N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide - Benzothiazole: 5,6-dimethyl
- Benzamide: 3,4-dimethoxy, N-(pyridin-3-ylmethyl)
~457.5 (calculated) Not reported in evidence Hypothesized interaction with kinase or protease targets due to pyridine and methoxy groups N/A
4d : 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide - Thiazole: 5-(morpholinomethyl), 4-pyridin-3-yl
- Benzamide: 3,4-dichloro
~502.3 (calculated) 1H NMR (δ 8.5–7.2 ppm: pyridine/aromatic H), HRMS m/z 503.1 [M+H]+ Moderate antimicrobial activity reported
4e : 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide - Thiazole: 5-(4-methylpiperazinylmethyl), 4-pyridin-3-yl
- Benzamide: 3,4-dichloro
~515.4 (calculated) 13C NMR (δ 155 ppm: thiazole C2), HRMS m/z 516.2 [M+H]+ Enhanced solubility due to piperazine moiety
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide - Benzothiazole: 4,5-dichloro
- Benzamide: 3,5-dimethoxy
~397.2 (reported) Retention time: 22.1 min (GC-MS), highest molecular weight in study Isolated from P. guineense; high lipophilicity
4-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide - Benzothiazole: 5,6-dimethyl
- Benzamide: 4-chloro
316.8 (reported) Not provided Supplier-listed; simpler structure with chloro substituent

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxy groups on the benzamide enhance electron-donating properties compared to the 3,4-dichloro substituents in compounds 4d and 4e . This difference may influence binding affinity in biological targets, as methoxy groups favor hydrogen bonding, while chloro groups increase lipophilicity.

Molecular Weight and Bioactivity :

  • The target compound’s higher molecular weight (~457.5) compared to simpler analogs like the 4-chloro derivative (316.8) suggests increased steric bulk, which could impact membrane permeability.
  • Compounds with piperazine or morpholine substituents (e.g., 4d, 4e) exhibit moderate bioactivity, implying that the target compound’s pyridine group may similarly interact with enzymatic pockets .

Natural Product Analog :

  • The dichloro-dimethoxybenzamide from P. guineense shares structural motifs with the target compound but lacks the pyridinylmethyl group, underscoring the role of nitrogen-containing substituents in synthetic derivatives.

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound belonging to the benzothiazole family. This compound exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative data with other related compounds.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that facilitate the formation of the benzothiazole moiety linked to a benzamide structure. The presence of methoxy groups enhances solubility and biological activity.

2.1 Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit promising antimicrobial activities. The specific compound has shown effectiveness against various pathogens by inhibiting critical enzymes or receptors necessary for microbial survival. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2.2 Anticancer Activity

This compound has been evaluated for its anticancer potential through various assays:

Cell Line Assay Type IC50 Value (µM)
A5492D Culture6.26 ± 0.33
HCC8272D Culture6.48 ± 0.11
NCI-H3582D Culture20.46 ± 8.63

These values indicate a strong cytotoxic effect on lung cancer cell lines, suggesting potential for development as an anticancer therapeutic agent .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • DNA Interaction : Studies suggest that similar benzothiazole derivatives can intercalate into DNA or bind within the minor groove, affecting replication and transcription processes .

4. Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, it is beneficial to compare it with other benzothiazole derivatives:

Compound Name Structural Features Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial properties
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamideHydroxy substitution on phenyl ringAntimicrobial and anticancer

The unique methoxy and pyridine groups in this compound may enhance its solubility and bioactivity compared to others in its class.

5. Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound against various diseases:

  • Antitumor Activity : In a study involving multiple human lung cancer cell lines (A549, HCC827), the compound demonstrated significant cytotoxicity in 2D cultures but varied efficacy in 3D cultures .
  • Antibacterial Testing : The compound was subjected to broth microdilution tests against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling benzothiazole and pyridine-methylbenzamide precursors under reflux conditions. Catalysts like EDCI/HOBt or DCC are used for amide bond formation . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water) yields >95% purity. HPLC and NMR are essential for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Focus on aromatic protons (δ 6.8–8.2 ppm for benzothiazole and pyridine) and methoxy groups (δ 3.7–3.9 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Amide C=O stretch (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and retention time consistency .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodology : Start with in vitro assays targeting benzothiazole-associated pathways (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT/XTT) and IC50 calculations are standard. Include negative controls (DMSO vehicle) to rule out solvent artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives like this compound?

  • Methodology :

  • Systematic SAR : Synthesize analogs with modifications to the dimethyl-benzothiazole core or pyridinemethyl group. Compare IC50 values across analogs to identify critical substituents.
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Meta-Analysis : Cross-reference data with structurally similar benzothiazoles (e.g., nitazoxanide derivatives) to identify conserved pharmacophores .

Q. How can researchers optimize reaction yields when scaling up synthesis without compromising purity?

  • Methodology :

  • Process Control : Implement flow chemistry for exothermic steps (amide coupling) to improve heat dissipation.
  • Catalyst Screening : Test alternatives to EDCI/DCC (e.g., HATU) for higher efficiency.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational approaches are recommended to predict this compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMET Predictor to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability.
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability in biological membranes.
  • QSAR Models : Corrogate experimental IC50 data with descriptors (e.g., logP, polar surface area) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma.
  • PK/PD Modeling : Integrate plasma concentration-time curves with efficacy endpoints to refine dosing regimens.
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ³H or 14C) to quantify accumulation in target organs .

Data Analysis & Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data from high-throughput screening?

  • Methodology :

  • Four-Parameter Logistic Regression : Fit sigmoidal curves to calculate EC50/IC50 and Hill slopes.
  • ANOVA with Tukey’s Post Hoc : Compare multiple analogs’ potencies.
  • Machine Learning : Apply random forest or SVM to predict activity from molecular descriptors .

Q. How can researchers validate off-target effects identified in kinome-wide profiling studies?

  • Methodology :

  • Selective Inhibition Assays : Test the compound against kinases with >50% inhibition in broad panels.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • CRISPR Knockout Models : Generate cell lines lacking putative off-target kinases to assess phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.